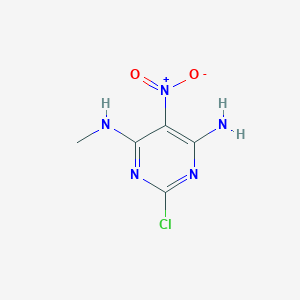

2-chloro-N-methyl-5-nitropyrimidine-4,6-diamine

Description

Properties

IUPAC Name |

2-chloro-4-N-methyl-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN5O2/c1-8-4-2(11(12)13)3(7)9-5(6)10-4/h1H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWBXIGKTRXBOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=C1[N+](=O)[O-])N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-5-nitropyrimidine-4,6-diamine typically involves the nitration of 2-chloro-N-methylpyrimidine-4,6-diamine. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure controlled reaction conditions. The reaction is typically performed under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The chlorine atom in the compound can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and alcohols can be used under basic conditions.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although care must be taken due to the potential for over-oxidation.

Major Products Formed

Nucleophilic Substitution: Substituted pyrimidine derivatives.

Reduction: Amino derivatives of the original compound.

Oxidation: Oxidized pyrimidine derivatives, though these reactions are less common.

Scientific Research Applications

Medicinal Chemistry

Intermediate in Pharmaceutical Synthesis

The compound is primarily utilized as an intermediate in the synthesis of pharmaceutical agents, particularly those with anticancer and antimicrobial activities. Its structural similarity to nucleotides allows it to be integrated into various drug formulations aimed at targeting specific biological pathways.

Case Study: Anticancer Activity

Research has shown that derivatives of 2-chloro-N-methyl-5-nitropyrimidine-4,6-diamine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain analogues showed selective toxicity towards human cancer cells while sparing normal cells, indicating potential for therapeutic applications in oncology .

Enzyme Interaction Studies

The compound serves as a valuable tool for studying enzyme interactions and cellular pathways. Its ability to inhibit specific enzymes makes it a candidate for research into metabolic diseases and other conditions.

Case Study: Enzyme Inhibition

In studies focusing on enzyme inhibition, it has been observed that this compound can effectively inhibit enzymes involved in critical metabolic pathways. For example, it was found to inhibit acetylcholinesterase activity, which is relevant in neurodegenerative disease research .

Synthesis and Production

Preparation Methods

The synthesis of this compound typically involves the nitration of 2-chloro-N-methylpyrimidine-4,6-diamine using a mixture of concentrated sulfuric acid and nitric acid. This process is performed under controlled conditions to ensure high yields and purity .

Industrial Production Techniques

On an industrial scale, continuous flow nitration processes are employed to enhance efficiency and yield. Automated systems allow for precise control over reaction parameters, ensuring consistent product quality.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-5-nitropyrimidine-4,6-diamine involves its interaction with biological macromolecules. The compound can act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various cellular pathways, leading to changes in cell function and viability.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Symmetrical 4,6-Diamino-5-nitropyrimidines

Symmetric derivatives, such as N⁴,N⁶-Bis(4-chlorobenzyl)-5-nitropyrimidine-4,6-diamine (5f) , are synthesized via dual amine substitution, yielding high-purity products (95% yield) with melting points (159–161°C) typical of aromatic substituents . In contrast, 2-chloro-N-methyl-5-nitropyrimidine-4,6-diamine employs a stepwise amination strategy (as described in ), where mild conditions are used to introduce the first amine, followed by harsher conditions (e.g., elevated temperature) for the second substitution. This method allows for controlled asymmetry but may reduce yield compared to symmetric analogues .

Unsymmetrical Derivatives

- N⁴-(3-Chlorophenyl)-N²-methyl-5-nitropyrimidine-2,4,6-triamine (): This triamine derivative features additional amine groups at the 2- and 4-positions, enhancing hydrogen-bonding capacity but complicating synthesis due to steric hindrance.

- N⁴,N⁶-Diethyl-5-nitropyrimidine-4,6-diamine (5k) : A symmetric alkyl-substituted analogue with a lower melting point (84–86°C) due to reduced crystallinity compared to aryl-substituted derivatives .

Physicochemical Properties

The table below compares key properties of this compound with select analogues:

Key Observations :

- Melting Points : Symmetric aryl-substituted derivatives (e.g., 5f, 5j) exhibit higher melting points (159–197°C) due to π-π stacking and crystallinity, whereas alkyl-substituted analogues (e.g., 5k) melt at lower temperatures .

- Synthetic Efficiency : Symmetric compounds generally achieve higher yields (>80%) compared to asymmetric derivatives, which require sequential amination steps .

Reactivity and Functional Group Influence

- Chloro Substituent : The 2-chloro group in the target compound enhances electrophilicity at the 2-position, facilitating nucleophilic substitution reactions. This contrasts with 4,6-dichloro-5-nitropyrimidine (), where dual chloro groups increase reactivity but reduce selectivity .

- Nitro Group: The 5-nitro group stabilizes the pyrimidine ring via resonance, a feature shared across all analogues. However, electron-withdrawing substituents (e.g., Cl, NO₂) in the target compound may reduce basicity compared to alkyl-substituted derivatives .

Biological Activity

2-Chloro-N-methyl-5-nitropyrimidine-4,6-diamine is an organic compound with the molecular formula CHClNO. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it serves as an intermediate in the synthesis of various pharmaceutical agents. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorine atom, a nitro group, and a methyl group. These functional groups contribute to its reactivity and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 189.58 g/mol |

| IUPAC Name | This compound |

| CAS Number | 610260-54-3 |

The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways. It acts as an inhibitor by binding to the active sites of specific enzymes, thereby blocking substrate access. This inhibition can lead to significant alterations in cell function and viability.

Key Mechanisms:

- Enzyme Inhibition: The compound inhibits key enzymes involved in cellular signaling pathways.

- Cellular Pathway Modulation: It affects pathways related to cell growth and apoptosis, making it a candidate for cancer research.

Biological Activity

Research indicates that this compound has potential applications in various therapeutic areas:

-

Anticancer Activity:

- The compound has been investigated for its cytotoxic effects against different cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation.

- A study demonstrated that derivatives of similar compounds exhibited IC values ranging from 29 to 59 µM against cancer cell lines, suggesting that modifications to the pyrimidine structure could enhance potency .

-

Antimicrobial Properties:

- It has been noted for its potential antimicrobial activity, serving as an intermediate in synthesizing compounds with antibacterial properties.

- Enzyme Interaction Studies:

Case Studies

Several studies have highlighted the biological activities of this compound:

- Cytotoxicity Assessment: In vitro studies assessing the cytotoxicity of related compounds showed significant activity against HepG2 liver cancer cells. The treatment led to increased apoptosis markers such as caspase-3 activation .

- Enzyme Inhibition Profiles: Research on enzyme inhibition demonstrated that certain derivatives had enhanced selectivity towards specific kinases involved in oncogenic signaling pathways .

Q & A

What are the key considerations for optimizing the synthesis of 2-chloro-N-methyl-5-nitropyrimidine-4,6-diamine to improve yield and purity?

Answer:

Synthesis optimization requires meticulous control of reaction parameters. For pyrimidine derivatives like this compound:

- Stepwise substitution : Prioritize chloro and nitro group introduction early to avoid side reactions .

- Temperature and solvent : Use polar aprotic solvents (e.g., DMF) at 60–80°C to balance reactivity and stability .

- Monitoring : Employ thin-layer chromatography (TLC) at each step to track intermediate formation .

- Purification : Recrystallization from ethanol or dichloromethane-hexane mixtures enhances purity .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

A multi-technique approach ensures accurate characterization:

- NMR : ¹H/¹³C NMR identifies methyl and aromatic protons (δ 2.8–3.2 ppm for N-methyl; δ 8.5–9.0 ppm for pyrimidine protons) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 258.03) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 270–300 nm) monitors purity (>98%) .

What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from nitro-group intermediates .

- Waste disposal : Segregate halogenated waste for incineration to avoid environmental contamination .

How can researchers resolve unexpected reaction outcomes, such as nitro-group displacement during synthesis?

Answer:

Unexpected substitutions (e.g., nitro → chloro) may arise from harsh conditions. Mitigation strategies:

- Kinetic control : Lower reaction temperatures (<50°C) and shorter durations reduce nitro-group reactivity .

- Computational modeling : Use Gaussian16 to simulate transition states and identify competing pathways .

- Isolation of intermediates : Characterize byproducts via LC-MS to adjust reagent stoichiometry .

What computational methods are suitable for studying the reaction pathways of this compound?

Answer:

- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to map energy profiles .

- Solvent effects : Include implicit solvent models (e.g., PCM for DMSO) to refine activation barriers .

- Transition state analysis : IRC calculations validate proposed mechanisms for nitro-group retention .

How can contradictory data on biological activity (e.g., cytotoxicity vs. antiviral effects) be addressed in structure-activity relationship (SAR) studies?

Answer:

- Dose-response assays : Test across concentrations (1 nM–100 µM) to differentiate therapeutic vs. toxic thresholds .

- Theoretical frameworks : Link nitro-group electron-withdrawing effects to DNA-binding potential using QSAR models .

- Comparative SAR : Benchmark against analogs (e.g., 5-nitro-N,N′-diphenylpyrimidine-4,6-diamine) to isolate substituent effects .

What methodologies predict the solubility and stability of this compound in aqueous vs. organic media?

Answer:

- Hansen solubility parameters : Compare δD, δP, δH values to identify optimal solvents (e.g., DMSO > water) .

- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- pH-dependent studies : Assess hydrolysis rates in buffers (pH 1–13) to guide formulation strategies .

How can solvent choice influence the regioselectivity of substitutions in pyrimidine derivatives?

Answer:

- Polarity effects : Polar solvents stabilize charge-separated transition states, favoring para-substitution .

- Coordination solvents : DMF enhances metal-mediated reactions (e.g., Pd-catalyzed aminations) .

- Empirical testing : Screen solvents (acetonitrile, THF, toluene) to map selectivity trends .

What theoretical frameworks are applicable to studying the electronic properties of this compound?

Answer:

- Frontier Molecular Orbital (FMO) theory : Calculate HOMO-LUMO gaps to predict reactivity (e.g., nitro-group as electrophilic site) .

- Conceptual DFT : Use electrophilicity indices (ω) to quantify electron-deficient character .

- Crystal engineering : Analyze X-ray diffraction data to correlate solid-state packing with charge-transfer interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.